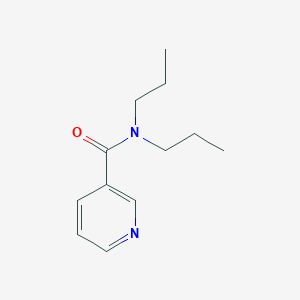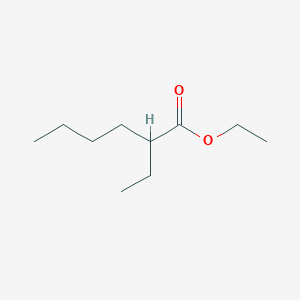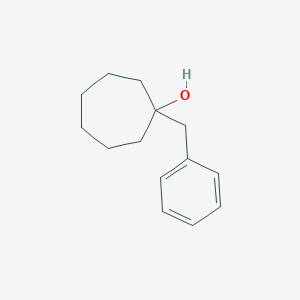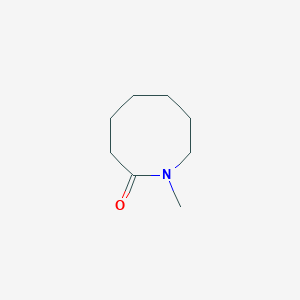
N,N'-Dibenzylidene-3,3'-dichlorobenzidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-Dibenzylidene-3,3'-dichlorobenzidine (DBDCB) is a chemical compound that has been widely used in scientific research. DBDCB is a yellow crystalline powder that is soluble in organic solvents such as chloroform and benzene. It is commonly used as a reagent in organic synthesis and as a probe for studying the mechanism of enzyme-catalyzed reactions.
作用機序
The mechanism of action of N,N'-Dibenzylidene-3,3'-dichlorobenzidine is not well understood. It is believed to act as a Lewis acid catalyst in organic synthesis reactions. In enzyme-catalyzed reactions, N,N'-Dibenzylidene-3,3'-dichlorobenzidine is believed to interact with the enzyme active site and modulate the enzyme activity.
生化学的および生理学的効果
N,N'-Dibenzylidene-3,3'-dichlorobenzidine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to aquatic organisms and may have carcinogenic properties. It is important to handle N,N'-Dibenzylidene-3,3'-dichlorobenzidine with caution and to use appropriate safety measures when working with this compound.
実験室実験の利点と制限
N,N'-Dibenzylidene-3,3'-dichlorobenzidine is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and is commercially available. However, it is important to handle N,N'-Dibenzylidene-3,3'-dichlorobenzidine with caution as it is toxic and may have carcinogenic properties. The use of appropriate safety measures is essential when working with this compound.
将来の方向性
There are several future directions for research on N,N'-Dibenzylidene-3,3'-dichlorobenzidine. One area of research could be to investigate the mechanism of action of N,N'-Dibenzylidene-3,3'-dichlorobenzidine in enzyme-catalyzed reactions. Another area of research could be to study the biochemical and physiological effects of N,N'-Dibenzylidene-3,3'-dichlorobenzidine in more detail. Additionally, there may be potential applications of N,N'-Dibenzylidene-3,3'-dichlorobenzidine in the development of new catalysts for organic synthesis reactions.
合成法
N,N'-Dibenzylidene-3,3'-dichlorobenzidine can be synthesized by the reaction of 3,3'-dichlorobenzidine with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of N,N'-Dibenzylidene-3,3'-dichlorobenzidine is typically around 80%.
科学的研究の応用
N,N'-Dibenzylidene-3,3'-dichlorobenzidine has been widely used in scientific research as a reagent for organic synthesis and as a probe for studying the mechanism of enzyme-catalyzed reactions. It is commonly used as a catalyst for the synthesis of various organic compounds such as indoles, pyrroles, and imidazoles. N,N'-Dibenzylidene-3,3'-dichlorobenzidine has also been used as a probe for studying the mechanism of enzyme-catalyzed reactions such as the oxidation of alcohols by alcohol dehydrogenase.
特性
CAS番号 |
10147-75-8 |
|---|---|
製品名 |
N,N'-Dibenzylidene-3,3'-dichlorobenzidine |
分子式 |
C26H18Cl2N2 |
分子量 |
429.3 g/mol |
IUPAC名 |
N-[4-[4-(benzylideneamino)-3-chlorophenyl]-2-chlorophenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C26H18Cl2N2/c27-23-15-21(11-13-25(23)29-17-19-7-3-1-4-8-19)22-12-14-26(24(28)16-22)30-18-20-9-5-2-6-10-20/h1-18H |
InChIキー |
PXPMURPRMMGGBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=CC=C4)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















